molecular formula C17H22N4O4S B2733680 N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 685837-26-7

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2733680
CAS No.: 685837-26-7
M. Wt: 378.45
InChI Key: YJMZJHSDQBTVEW-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a benzamide moiety, and a piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group is introduced by reacting the oxadiazole intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidine Sulfonyl Group: The final step involves the sulfonylation of the benzamide intermediate with 2-methylpiperidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antimicrobial agent.

Uniqueness

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of an oxadiazole ring, benzamide moiety, and piperidine sulfonyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-3-15-19-20-17(25-15)18-16(22)13-7-9-14(10-8-13)26(23,24)21-11-5-4-6-12(21)2/h7-10,12H,3-6,11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMZJHSDQBTVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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